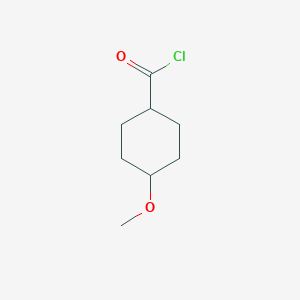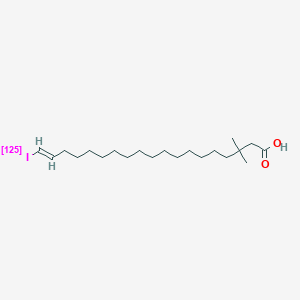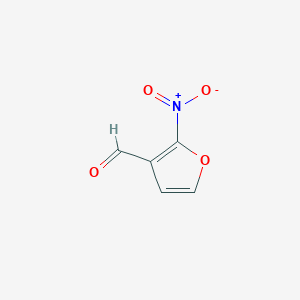
2-Nitrofuran-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of nitrofuran derivatives, including 2-nitrofuran-3-carbaldehyde, often involves innovative methods to create substituted furans or related structures. For instance, a one-step conversion of allylic nitro compounds to substituted 2,3-dihydrofurans showcases the versatility of nitro compounds in synthesizing furan derivatives. These allylic nitro compounds are accessible from nitroalkenes and formaldehyde, undergoing double allylic substitution reactions catalyzed by palladium complexes to yield 2,3-dihydrofurans in good yields (Nakano et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be elucidated through various spectroscopic techniques. For instance, a new hydrazone compound synthesized from furan-2-carbohydrazide and 3-nitro-2-pyridinecarboxaldehyde in ethanol solution was characterized by single crystal X-ray diffraction analysis. This study revealed the compound's monoclinic structure and detailed geometric parameters, providing insights into the molecular conformation and stability of nitrofuran derivatives (Wang & Lin, 2018).
Chemical Reactions and Properties
Nitrofuran derivatives engage in various chemical reactions, demonstrating their reactivity and functional versatility. For example, alpha-nitro ketones, utilized as electrophiles and nucleophiles, facilitate the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. This approach highlights the compound's utility in generating structurally diverse and biologically relevant molecules (Zhang et al., 2004).
Physical Properties Analysis
The physical properties of nitrofuran derivatives, including vapor pressure and thermodynamic characteristics, are essential for understanding their behavior in various conditions. The temperature dependence of saturated vapor pressure for several nitrophenyl furan-2-carbaldehyde isomers was studied, providing valuable data on their sublimation and evaporation, crucial for their application in synthesis and formulation processes (Dibrivnyi et al., 2015).
Chemical Properties Analysis
The reactivity of this compound towards nucleophilic substitution and its potential as a building block in organic synthesis is of particular interest. Furan-2-carbaldehydes have been utilized as green C1 building blocks in the ligand-free photocatalytic C–C bond cleavage to synthesize bioactive quinazolin-4(3H)-ones, demonstrating the compound's adaptability and efficiency in modern synthetic methodologies (Yu et al., 2018).
Scientific Research Applications
Synthesis of Heteroaryl Imines : A study demonstrated the synthesis of heteroaryl imines using furan-3-carbaldehyde and other related compounds. This research has applications in understanding the configuration of C=N double bonds, which is critical in organic synthesis and the study of complex molecular structures (Amati et al., 2006).
Synthesis of Carbonyl Compounds via Transamination : Benzothiazole-2-carbaldehyde, a related compound to 2-Nitrofuran-3-carbaldehyde, was used for the synthesis of aldehydes or ketones from corresponding amines through transaminations. This method has wide applications, particularly in the synthesis of various organic compounds (Calō et al., 1972).
Antibacterial Activity : A study focusing on Nitrofurantoin® analogues highlighted the antibacterial properties of compounds bearing furan scaffolds, including those derived from 5-nitrofuran-2-carbaldehyde. These findings are significant in the context of developing new antibacterial agents (Hassan et al., 2020).
Thermodynamic Properties : The thermodynamic properties of various nitrophenyl furan-carbaldehyde isomers, including 5-nitrophenyl furan-2-carbaldehyde, were determined. This research is essential for optimizing processes related to the synthesis, purification, and application of these compounds (Dibrivnyi et al., 2015).
Mechanism of Action
Mode of Action
2-Nitrofuran-3-carbaldehyde is a prodrug, meaning it is inactive until metabolized within the bacterial cell . The compound is converted into electrophilic intermediates by bacterial nitroreductases . These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and protein . This multi-target action makes the drug more resistant to the development of bacterial resistance .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in energy production and genetic material synthesis . By inhibiting the citric acid cycle, the compound disrupts the bacteria’s ability to produce energy . Additionally, by inhibiting the synthesis of DNA, RNA, and protein, the compound prevents the bacteria from replicating and producing essential proteins .
Pharmacokinetics
Nitrofuran compounds are generally known to be well-absorbed and distributed throughout the body . They are metabolized by bacterial nitroreductases and excreted in the urine
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting energy production and the synthesis of essential genetic material and proteins, the compound effectively kills the bacteria or inhibits their growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen-insensitive nitroreductases in the bacterial cell is crucial for the activation of the compound . Additionally, the continuous exposure of bacteria to nitrofuran compounds in various environmental compartments may lead to the development of resistance
Future Directions
Nitrofuran derivatives have shown promising results in various studies . For instance, some 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives exhibited strong antimicrobial activity . Similarly, 5-nitrofuran-isatin molecular hybrids demonstrated potent inhibitory activity against the human colon cancer cell line HCT 116 . These findings suggest that nitrofuran derivatives, including 2-Nitrofuran-3-carbaldehyde, could be further explored for their potential applications in medicine .
properties
IUPAC Name |
2-nitrofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBVTFWXCLZIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




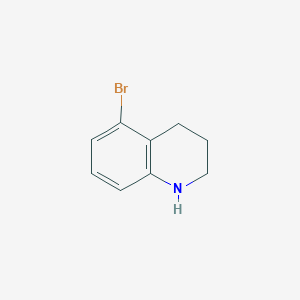
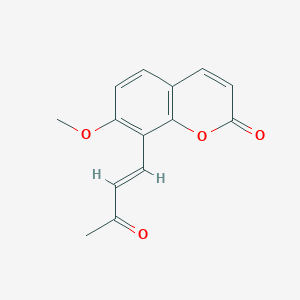
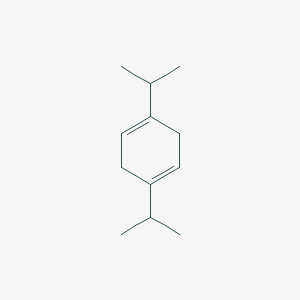
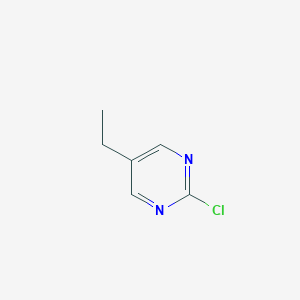
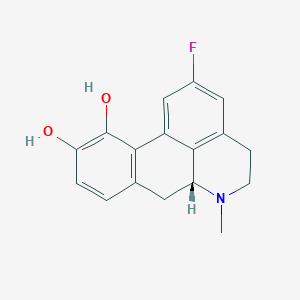
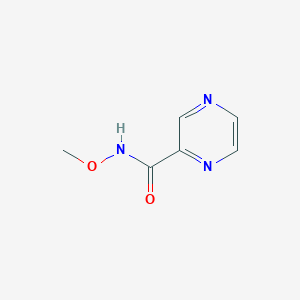

![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)

![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)

